molecular formula C17H18Cl2O3 B5142735 1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No. B5142735
M. Wt: 341.2 g/mol
InChI Key: NDADVDXESKAFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. In addition to reducing inflammation and pain, diclofenac has been shown to have antioxidant properties and can help to reduce oxidative stress. It has also been shown to have a positive effect on bone health, helping to prevent bone loss and promote bone growth.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also well-studied and has a known mechanism of action. However, one limitation is that it can have off-target effects, making it difficult to use in certain experiments. It can also be toxic at high doses, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research on diclofenac. One area of interest is its potential in the treatment of cancer. Studies have shown that diclofenac can inhibit the growth of cancer cells and may have a role in the prevention and treatment of cancer. Another area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that diclofenac can reduce inflammation in the brain and may have a role in the prevention and treatment of Alzheimer's disease. Additionally, there is ongoing research into the development of new diclofenac analogs with improved efficacy and reduced toxicity.

Synthesis Methods

Diclofenac can be synthesized through a multi-step process starting with 2-chlorobenzoic acid. The acid is converted to an acid chloride using thionyl chloride, followed by the reaction with 2-ethoxyphenol to form an ester. The ester is then converted to the corresponding acid using sodium hydroxide. The acid is then reacted with 3-(2-chloroethoxy)propylamine to form the final product, diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition to its use as a pain reliever, diclofenac has also been studied for its potential in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-2-20-15-9-3-4-10-16(15)21-11-6-12-22-17-13(18)7-5-8-14(17)19/h3-5,7-10H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDADVDXESKAFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

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